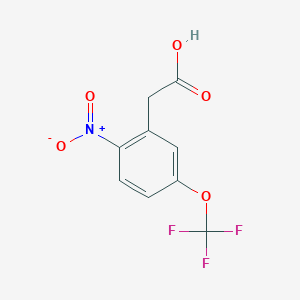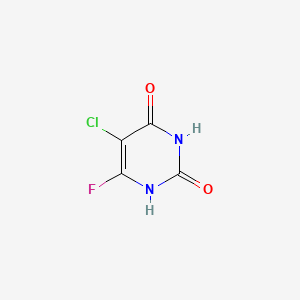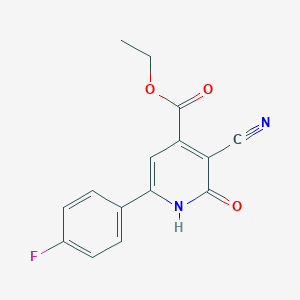
2-Methoxy-5-(perfluoroisopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(perfluoroisopropyl)aniline, also known as 2M-5PFP, is a synthetic compound that has been used in a wide range of scientific research applications. It is a fluorinated aniline derivative, and is a type of perfluoroalkyl aniline (PFAA) that has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. The compound has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(perfluoroisopropyl)aniline has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, the compound has been used to study the effects of PFAA exposure on proteins, enzymes, and gene expression. In pharmacology, the compound has been used to study the effects of PFAA exposure on drug metabolism and drug transport. In toxicology, the compound has been used to study the effects of PFAA exposure on the human body.
Wirkmechanismus
2-Methoxy-5-(perfluoroisopropyl)aniline is believed to act as an inhibitor of enzymes and proteins, and can also interact with receptors in the body. It is believed to bind to enzymes and proteins, blocking their activity and preventing them from performing their normal functions. It is also believed to interact with receptors in the body, blocking their activity and preventing them from responding to their normal stimuli.
Biochemical and Physiological Effects
2-Methoxy-5-(perfluoroisopropyl)aniline has been found to have a range of biochemical and physiological effects. It has been found to inhibit enzymes and proteins, which can lead to a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been found to interact with receptors in the body, which can lead to a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(perfluoroisopropyl)aniline has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. This makes it a versatile compound for use in laboratory experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Zukünftige Richtungen
There are a number of potential future directions for 2-Methoxy-5-(perfluoroisopropyl)aniline. One potential direction is to further investigate its mechanism of action, including its effects on enzymes and proteins, and its interactions with receptors in the body. Another potential direction is to further investigate its biochemical and physiological effects, including its effects on drug metabolism and drug transport. Additionally, further research could be done to investigate its potential uses in drug development, as well as its potential toxicity. Finally, further research could be done to investigate its potential use in other scientific research applications, such as environmental science, biotechnology, and nanotechnology.
Synthesemethoden
2-Methoxy-5-(perfluoroisopropyl)aniline can be synthesized using a variety of methods, including a Friedel-Crafts reaction and a reaction between aniline and a perfluoroisopropyl halide. The Friedel-Crafts reaction involves the reaction of aniline with a perfluoroisopropyl halide in the presence of a Lewis acid, such as aluminum chloride. This reaction yields 2-Methoxy-5-(perfluoroisopropyl)aniline as a side product, along with other byproducts. The reaction between aniline and a perfluoroisopropyl halide yields 2-Methoxy-5-(perfluoroisopropyl)aniline as the major product. This reaction is usually performed at room temperature in an inert atmosphere.
Eigenschaften
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-3-2-5(4-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGMYGGLDTVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(perfluoroisopropyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)











